Welcome to the BenchChem Online Store!
molecular formula C6H3BrO3S B2509218 5-Bromo-2-formylthiophene-3-carboxylic acid CAS No. 1397285-28-7

5-Bromo-2-formylthiophene-3-carboxylic acid

Cat. No. B2509218
M. Wt: 235.05
InChI Key: WZBAFVKLYDTWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09312491B2

Procedure details

Under a nitrogen atmosphere, 5-bromo-3-thiophenecarboxylic acid (12 g, 58 mmol) was added to THF (300 ml), and LDA (174 mmol, 232 ml, 0.75 M) was slowly dropped at −78° C. Then, the mixture was stirred for two hours at −30° C., and DMF was slowly dropped at −78° C. Then, water was added to the reaction solution. The reaction solution was then extracted with ethyl acetate, and an organic layer was washed with a saturated saline solution and water. The organic layer was dried with anhydrous magnesium sulfate, and, after filtration, the solvent was distilled off under reduced pressure. With this, a target substance was obtained as a solid (95% yield, crude product). 1H-NMR (400 MHZ, CDCl3, TMS) δ 10.44 (s, 1 H), 7.63 (s, 1 H)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
232 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.C1C[O:13][CH2:12]C1.[Li+].CC([N-]C(C)C)C.CN(C=O)C>O>[Br:1][C:2]1[S:6][C:5]([CH:12]=[O:13])=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
232 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred for two hours at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly dropped at −78° C
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was then extracted with ethyl acetate
WASH
Type
WASH
Details
an organic layer was washed with a saturated saline solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
With this, a target substance was obtained as a solid (95% yield, crude product)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC(=C(S1)C=O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.